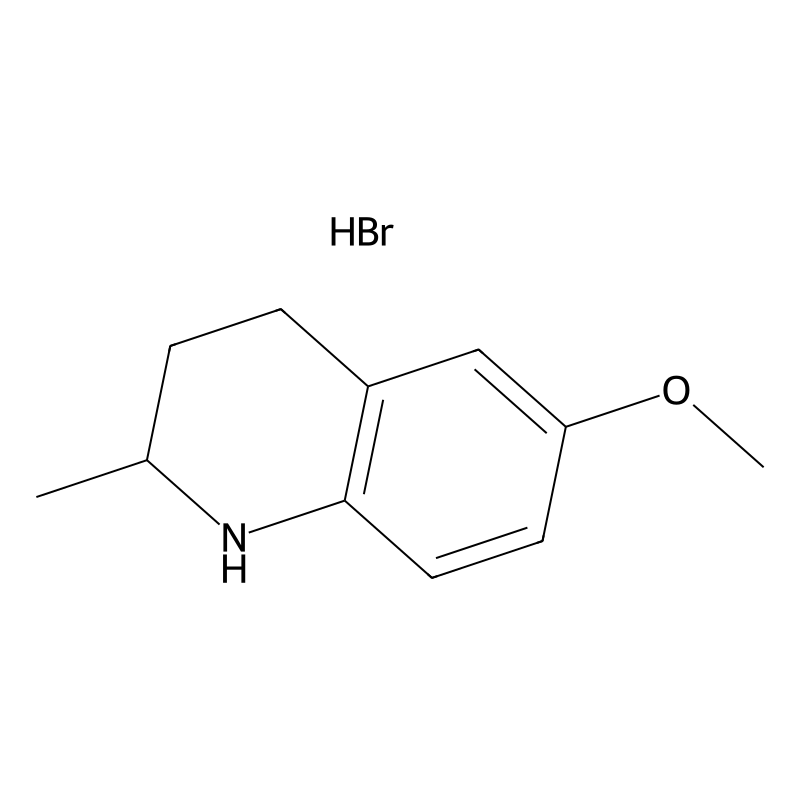

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

- It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .

- 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .

Medicinal Chemistry

Chemical Reagents and Organic Intermediates

Pharmaceutical Research and Development

Synthesis of Other Compounds

Corrosion Prevention

- It may be used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline .

- 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .

Synthesis of Other Compounds

Corrosion Prevention

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 258.2 g/mol. This compound features a tetrahydroquinoline structure with a methoxy group and a methyl group at the 6 and 2 positions, respectively. Its hydrobromide salt form enhances its solubility in water, making it suitable for various applications in research and development .

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under acidic or basic conditions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols.

- Cyclization: It can undergo cyclization reactions to form more complex polycyclic structures.

These reactions are crucial for synthesizing derivatives with enhanced biological activities or altered physical properties .

This compound exhibits notable biological activities, particularly in oncology. Research has shown that derivatives of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline act as potent inhibitors of tubulin polymerization. This inhibition disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and significant cytotoxic effects against cancer cells . Additionally, some studies suggest potential antimalarial properties due to structural similarities with known antimalarial agents like primaquine.

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves:

- Cyclization of β-Phenylethylamine Derivatives: The process begins with an N-acyl derivative of β-phenylethylamine treated with dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂).

- Methoxylation: The resulting tetrahydroquinoline can be further modified through methoxylation to introduce the methoxy group.

- Hydrobromide Formation: Finally, the base compound is reacted with hydrobromic acid to form the hydrobromide salt.

These steps enable the efficient production of the desired compound with high purity .

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide has several applications:

- Research Reagent: Used in laboratories for studying cellular processes and drug interactions.

- Anticancer Research: Its ability to inhibit tubulin polymerization makes it a candidate for developing new anticancer therapies.

- Potential Antimalarial Agent: Its structural properties suggest possible applications in treating malaria .

Studies have indicated that 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide interacts with tubulin proteins, leading to altered microtubule dynamics. This interaction is crucial for its cytotoxic effects against cancer cells. Furthermore, its structural analogs have been explored for their interactions with various biological targets, enhancing our understanding of their pharmacological profiles .

Several compounds share structural similarities with 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 57196-62-0 | 0.98 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1745-07-9 | 0.96 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 2328-12-3 | 0.94 |

| 1-(3-Methoxyphenyl)-N-methylmethanamine | 140715-61-3 | 0.91 |

| 1,2,3,4-Tetrahydroisoquinolin-6-ol | 14446-24-3 | 0.93 |

These compounds exhibit varying degrees of similarity based on their structural features and biological activities. The unique combination of the methoxy and methyl groups in 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline distinguishes it from others by enhancing its specific interactions with biological targets and its potential therapeutic applications .